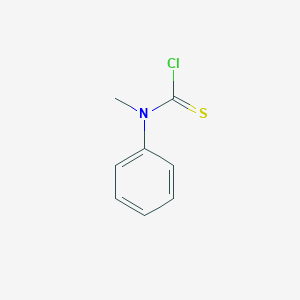

N-Methyl-N-phenylthiocarbamoyl chloride

描述

吉莫帕利拉特是一种实验性药物,从未上市。 它是一种血管紧张肽酶抑制剂,既抑制血管紧张素转换酶,也抑制中性内肽酶(肾素酶) 。这种双重抑制机制使其成为心血管研究领域的一种独特化合物。

准备方法

合成路线和反应条件: 反应条件通常涉及使用高效液相色谱和串联质谱进行纯化和分析 。

工业生产方法: 由于吉莫帕利拉特是一种实验性药物,其工业生产方法尚未得到广泛的记载。 合成可能涉及大型化学反应器和严格的质量控制措施,以确保化合物的纯度和功效 。

化学反应分析

反应类型: 吉莫帕利拉特会经历几种类型的化学反应,包括氧化、还原和取代 。这些反应对于其在体内的代谢过程至关重要。

常用试剂和条件: 涉及吉莫帕利拉特的反应中常用的试剂包括用于还原的二硫苏糖醇和用于氧化的各种氧化剂 。条件通常涉及控制温度和pH值,以确保所需的反应结果。

主要形成的产物: 吉莫帕利拉特反应形成的主要产物包括通过尿液和粪便排泄的代谢物 。 这些代谢物是通过S-甲基化和酰胺水解等过程形成的 。

作用机制

相似化合物的比较

类似化合物:

- 奥马帕利拉特

- 西拉扎普利

- 沙库比曲

独特性: 吉莫帕利拉特因其双重抑制机制而独一无二,它靶向血管紧张素转换酶和中性内肽酶 。 这使其区别于奥马帕利拉特等其他化合物,奥马帕利拉特也抑制这两种酶,但由于安全问题而未上市 。

生物活性

N-Methyl-N-phenylthiocarbamoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of N-methyl-N-phenylamine with thiophosgene. This reaction typically occurs under anhydrous conditions to prevent hydrolysis, yielding the desired thiocarbamoyl chloride derivative. The general reaction can be summarized as follows:

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties against various pathogens. Studies indicate that compounds with thiocarbamoyl groups exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, research has shown that derivatives of thiocarbamoyl compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.

Table 1: Antimicrobial Activity of this compound Derivatives

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 30 | 50 |

| Escherichia coli | 25 | 75 |

| Bacillus subtilis | 28 | 100 |

| Candida albicans | 22 | 50 |

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit microbial growth at relatively low concentrations, suggesting their potential as therapeutic agents.

Anticancer Activity

In addition to antimicrobial effects, this compound has shown promising anticancer properties. Research involving copper and nickel complexes of related thiocarbamoyl compounds demonstrated cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and K562 (leukemia) cells. The most notable complexes exhibited IC50 values in the micromolar range, indicating potent activity.

Case Study: Cytotoxicity of Thiocarbamoyl Complexes

A study evaluated the cytotoxic effects of copper(II) complexes derived from N-phenylthiocarbamoyl ligands on cancer cell lines:

- HCT116 Cell Line : IC50 = 12 µM

- K562 Cell Line : IC50 = 15 µM

These findings suggest that modifications to the thiocarbamoyl structure can enhance anticancer activity, providing a pathway for further drug development.

The mechanism by which this compound exerts its biological effects is primarily through its interaction with nucleophilic sites in biological molecules. The thiocarbamoyl group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially leading to enzyme inhibition or disruption of cellular processes. This mechanism is particularly relevant in the context of developing enzyme inhibitors for therapeutic applications.

属性

IUPAC Name |

N-methyl-N-phenylcarbamothioyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNS/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVGLMSXVIDZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374990 | |

| Record name | Methyl(phenyl)carbamothioyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19009-45-1 | |

| Record name | Methyl(phenyl)carbamothioyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19009-45-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。